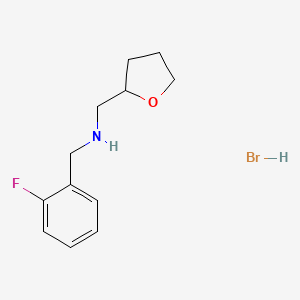

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Beschreibung

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a hydrobromide salt of a secondary amine featuring a 2-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl substituent. The hydrobromide salt likely enhances solubility and stability, as seen in similar compounds where such salts facilitate reactions or improve bioavailability . The fluorobenzyl moiety may influence lipophilicity and receptor interactions, while the tetrahydrofuran group could contribute to conformational rigidity or hydrogen-bonding capacity.

Eigenschaften

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.BrH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVGSVDDKPESRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640767 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biologische Aktivität

(2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound is represented by the following molecular formula:

- Molecular Formula : C12H17BrFNO

- CAS Number : 1135232-92-6

- SMILES Notation : C1CC(OC1)CNCC2=CC=CC=C2F.Br

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of specific proteases, which are critical in various cellular processes.

Inhibition Studies

Recent research has indicated that derivatives similar to this compound exhibit significant inhibitory effects on viral proteases, particularly those involved in the replication of SARS-CoV-2. For instance, compounds related to this structure have shown IC50 values in the low micromolar range, demonstrating potent antiviral activity against COVID-19 .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of compounds related to this compound:

| Compound | Target | IC50 (μM) | CC50 (μM) | Activity Description |

|---|---|---|---|---|

| F8-B22 | SARS-CoV-2 M pro | 1.55 | >100 | Non-peptidomimetic inhibitor with low cytotoxicity |

| F8-S43 | SARS-CoV-2 M pro | 10.76 | >100 | Moderate potency inhibitor |

| F8-B6 | SARS-CoV-2 M pro | 1.57 | >100 | Reversible covalent inhibitor |

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of this compound derivatives against SARS-CoV-2. The compounds were screened for their ability to inhibit the main protease (M pro), crucial for viral replication. The most promising candidates showed IC50 values as low as 1.55 μM, indicating strong antiviral potential .

- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that these compounds exhibited high selectivity, with CC50 values exceeding 100 μM in Vero and MDCK cells. This suggests a favorable therapeutic window for further development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

a. (3-Fluoro-benzyl)-furan-2-ylmethyl-amine hydrobromide (CAS: 1185300-07-5)

- Structure: Differs in the position of the fluorine atom (3-fluoro vs. 2-fluoro on the benzyl group) and the furan ring (non-hydrogenated vs. tetrahydrofuran).

- Molecular Formula: C₁₃H₁₅FNO·BrH (vs. C₁₃H₁₇FNO·BrH for the target compound).

- Key Features: The non-saturated furan ring may reduce metabolic stability compared to the tetrahydrofuran group in the target compound. The fluorine position alters electronic effects on the benzyl group .

b. N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

- Structure : Contains an aniline core with a tetrahydrofuranmethoxy substituent and 2-fluorobenzyl group.

- Molecular Formula: C₁₈H₂₀FNO₂ (vs. C₁₃H₁₇FNO·BrH for the target compound).

- Key Features : The aniline moiety and methoxy group introduce distinct electronic and steric properties compared to the secondary amine in the target compound. This structural variation may reduce basicity and alter bioavailability .

Pharmacologically Active Analogues

a. [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide

- Activity : Exhibits potent anticancer activity (IC₅₀ = 7.5–8.9 μg/mL against leukemia cells) and cardioprotective effects. Its hydrobromide salt enhances solubility, facilitating in vitro cytotoxicity studies .

- Comparison : Unlike the target compound, this analog contains a thiazole ring and trifluoromethylphenyl group, which likely enhance its π-π stacking and electron-withdrawing effects. The absence of a tetrahydrofuran group may limit its conformational flexibility .

b. Role of Hydrobromide Salts in Reactivity

- Hydrobromide salts, as seen in Schiff base formation reactions, act as catalysts or stabilizers. For example, cyclohexylamine hydrobromide increased Schiff base yields from 0% to 71%, suggesting that the hydrobromide in the target compound may similarly stabilize intermediates or enhance reactivity .

Data Tables

Table 1. Structural Comparison of Amine Derivatives

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | C₁₃H₁₇FNO·BrH | 2-Fluorobenzyl, tetrahydrofuranmethyl | 302.15 (calculated) |

| (3-Fluoro-benzyl)-furan-2-ylmethyl-amine HB | C₁₃H₁₅FNO·BrH | 3-Fluorobenzyl, furanmethyl | 296.17 (estimated) |

| N-(2-Fluorobenzyl)-2-(THF-methoxy)aniline | C₁₈H₂₀FNO₂ | 2-Fluorobenzyl, THF-methoxy-aniline | 301.36 |

Table 2. Pharmacological Activity of Analogues

Key Research Findings and Hypotheses

- Hydrobromide Salts : Critical for stabilizing reactive intermediates (e.g., Schiff bases) and improving solubility, as demonstrated in unrelated amine-hydrobromide systems .

- Fluorine Positioning : 2-Fluoro substitution on benzyl may enhance metabolic stability compared to 3-fluoro analogs, as ortho-substituents often reduce cytochrome P450-mediated oxidation .

- Tetrahydrofuran vs. Furan : Saturation of the furan ring in the target compound likely improves oxidative stability and reduces ring-opening reactions under physiological conditions .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2-fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide?

- Methodology : A multi-step synthesis can be adapted from analogous amine derivatives. For example:

Coupling Reaction : Use tetrahydrofuran (THF) as a solvent, with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide/amine bond formation. Stir at 23°C overnight under inert conditions .

Purification : Extract with ethyl acetate and saturated NaHCO₃, followed by washes with H₂O and NaCl. Concentrate under reduced pressure for high-purity isolation (>85% yield) .

Salt Formation : React the free base with HBr in a controlled environment to form the hydrobromide salt.

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the 2-fluoro-benzyl group and tetrahydrofuran ring protons.

- Mass Spectrometry : ESI-MS (e.g., m/z ≈ 258 [M+H]⁺ for analogous brominated amines) to verify molecular weight .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related fluorinated benzamides .

Q. What stability considerations are critical for storage and handling?

- Conditions : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrobromide degradation. Avoid prolonged exposure to moisture or light, which may induce cleavage of the amine-hydrobromide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Approach :

Solvent Effects : Test in deuterated DMSO vs. CDCl₃; fluorine’s electronegativity may cause anisotropic shifts.

Dynamic Effects : Assess for rotational isomerism in the tetrahydrofuran-methylamine linkage using variable-temperature NMR.

Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) from incomplete synthesis .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Framework : Align with the INCHEMBIOL project’s methodology :

Physicochemical Properties : Measure logP, pKa, and hydrolysis rates in aqueous buffers (pH 4–9).

Biotic/Abiotic Degradation : Use soil/water microcosms under controlled light and microbial activity.

Ecotoxicity : Test acute toxicity in Daphnia magna or algal populations, following OECD guidelines for dose-response modeling.

Q. How do structural modifications (e.g., fluorine position, substituents) affect bioactivity?

- Comparative Analysis :

- Fluorine Substitution : Compare with analogs like (3-methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine to assess electronic effects on receptor binding .

- Amine Salt Variations : Replace HBr with HCl or acetate salts to study counterion impacts on solubility and bioavailability .

- Techniques : Molecular docking studies paired with in vitro assays (e.g., enzyme inhibition) to correlate structure-activity relationships.

Q. How can researchers model the compound’s ecotoxicological risks under real-world conditions?

- Integrated Approach :

Exposure Pathways : Simulate runoff scenarios using GIS-based contamination maps.

Trophic Transfer Studies : Track bioaccumulation in aquatic food chains via LC-MS/MS.

Probabilistic Risk Assessment : Combine NOEC (No Observed Effect Concentration) data with environmental concentrations to calculate hazard quotients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.